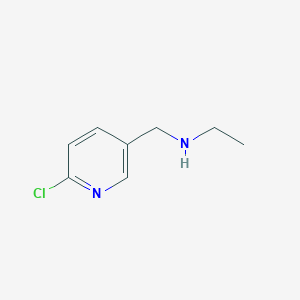

N-((6-Chloropyridin-3-yl)methyl)ethanamine

Description

Properties

IUPAC Name |

N-[(6-chloropyridin-3-yl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-2-10-5-7-3-4-8(9)11-6-7/h3-4,6,10H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDUMLMCDDLHCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456521 | |

| Record name | N-[(6-Chloropyridin-3-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120739-77-7 | |

| Record name | N-[(6-Chloropyridin-3-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-((6-Chloropyridin-3-yl)methyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-((6-Chloropyridin-3-yl)methyl)ethanamine is a substituted pyridine derivative of significant interest in the fields of agrochemistry and pharmacology. As a key intermediate in the synthesis of neonicotinoid insecticides, particularly Nitenpyram, and a metabolite of other commercial pesticides, its chemical and biological properties are of considerable importance for the development of novel crop protection agents and for understanding the metabolic fate and environmental impact of existing compounds. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, biological activity, and safety considerations of this compound, intended to serve as a valuable resource for researchers and professionals in drug development and related scientific disciplines.

Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| Synonyms | 2-Chloro-5-(ethylaminomethyl)pyridine, --INVALID-LINK--amine, 3-Pyridinemethanamine, 6-chloro-N-ethyl- | [1] |

| CAS Number | 120739-77-7 | [1][2] |

| Molecular Formula | C₈H₁₁ClN₂ | [1][2][3] |

| Molecular Weight | 170.64 g/mol | [1][3] |

| Appearance | White powders | [2] |

| Storage Conditions | Store at 2-8°C | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the nucleophilic substitution of a chloromethyl group on the pyridine ring with ethylamine. A common precursor for this synthesis is 2-chloro-5-(chloromethyl)pyridine (CCMP).

General Synthesis Workflow

The logical flow for the synthesis of this compound from its key precursors is outlined below. This process is a foundational step in the production of several agrochemicals.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 2-chloro-5-(chloromethyl)pyridine and Ethylamine

This protocol is a representative method adapted from procedures for analogous compounds.[4]

Materials:

-

2-chloro-5-(chloromethyl)pyridine (CCMP)

-

Aqueous solution of ethylamine

-

Acetonitrile

-

Sodium bicarbonate

-

Sodium chloride

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 2-chloro-5-(chloromethyl)pyridine in acetonitrile is prepared.

-

This solution is added dropwise to a stirred solution of aqueous ethylamine in acetonitrile at room temperature. The molar ratio of CCMP to ethylamine is typically maintained at approximately 1:1.2.[4]

-

The reaction mixture is stirred for a specified period to ensure the completion of the reaction.

-

The solvent is removed under reduced pressure.

-

The residue is diluted with water and neutralized with sodium bicarbonate.

-

The aqueous layer is saturated with sodium chloride and extracted with dichloromethane.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved through column chromatography on silica gel.

Biological Activity and Signaling Pathways

This compound and its derivatives are primarily known for their activity as modulators of nicotinic acetylcholine receptors (nAChRs).[5] These receptors are ligand-gated ion channels crucial for synaptic transmission in the central nervous system of insects.

Mechanism of Action at the Nicotinic Acetylcholine Receptor

Neonicotinoid insecticides, for which the title compound is a precursor, act as agonists at the postsynaptic nAChRs. Their binding to these receptors leads to an influx of sodium ions, causing depolarization of the postsynaptic membrane and the continuous firing of nerve impulses. This ultimately results in paralysis and death of the insect. The selectivity of neonicotinoids for insect nAChRs over mammalian receptors is a key factor in their utility as insecticides.

Caption: Signaling pathway of neonicotinoid insecticides.

Experimental Protocol: nAChR Binding Assay

The following is a general protocol for assessing the binding affinity of a compound to nAChRs, adapted from literature methods.[6]

Materials:

-

Cell membranes from cells expressing the target nAChR subtype (e.g., HEK cells transfected with α4β2 or α3β4 nAChRs)

-

Radioligand (e.g., [³H]epibatidine)

-

Test compound (this compound or its derivatives)

-

Tris buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Harvest cells expressing the nAChR of interest and homogenize to prepare cell membranes. Wash the membranes by centrifugation.

-

Binding Reaction: Incubate the cell membranes with varying concentrations of the test compound in the presence of a constant concentration of the radioligand (e.g., 0.3 nM [³H]epibatidine).

-

Incubation: Allow the binding reaction to proceed at room temperature for a sufficient time (e.g., 2 hours) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki) of the test compound for the receptor.

Analytical Methods

Experimental Workflow for Spectroscopic Analysis

A logical workflow for the complete spectroscopic characterization of a novel compound like this compound is presented below.

Caption: Workflow for spectroscopic characterization.

Experimental Protocol: NMR Spectroscopy of 6-Chloropyridin-3-amine[7]

-

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer.

-

¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data using a Fourier transform. Apply phase and baseline corrections. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Experimental Protocol: IR Spectroscopy of 6-Chloropyridin-3-amine[7]

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the compound.

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Experimental Protocol: Mass Spectrometry of 6-Chloropyridin-3-amine[7]

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol) into the ion source via direct infusion.

-

Ionization: Utilize Electron Ionization (EI) with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight.

-

Data Interpretation: Analyze the resulting mass spectrum to determine the molecular ion peak and the fragmentation pattern.

Safety and Handling

General Handling Precautions:

-

Use in a well-ventilated area, preferably in a fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][10]

-

Avoid creating dust or aerosols.[8]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8]

First-Aid Measures (based on related compounds): [8]

-

Inhalation: Move to fresh air. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, give them water to drink. Seek immediate medical attention.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the agrochemical industry. Its synthesis from readily available precursors and its biological activity as a modulator of nicotinic acetylcholine receptors underscore its importance. This technical guide has provided a consolidated overview of its chemical properties, synthesis, biological mechanism of action, and essential safety information. Further research to fully characterize its physical properties and detailed toxicological profile would be beneficial for expanding its applications and ensuring its safe handling and use.

References

- 1. clearsynth.com [clearsynth.com]

- 2. This compound, CasNo.120739-77-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 3. This compound [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. aksci.com [aksci.com]

- 10. aksci.com [aksci.com]

An In-depth Technical Guide to N-((6-Chloropyridin-3-yl)methyl)ethanamine (CAS: 120739-77-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-((6-Chloropyridin-3-yl)methyl)ethanamine, with CAS number 120739-77-7, is a pivotal chemical intermediate, primarily recognized for its integral role in the synthesis of neonicotinoid insecticides. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data, and established experimental protocols for its synthesis. Furthermore, this document elucidates its biological significance as a precursor to potent modulators of nicotinic acetylcholine receptors (nAChRs), a critical target in insecticide development. The information presented herein is intended to support researchers and professionals in the fields of agrochemical synthesis, drug discovery, and neuropharmacology.

Chemical and Physical Properties

This compound is a chloropyridinyl derivative with a secondary amine functional group. Its key physicochemical properties are summarized in the table below. While some experimental values are available, others are predicted based on its structure.

| Property | Value | Source |

| CAS Number | 120739-77-7 | [1] |

| Molecular Formula | C₈H₁₁ClN₂ | [1] |

| Molecular Weight | 170.64 g/mol | [1] |

| Appearance | White powder | |

| Boiling Point | 236.9 ± 25.0 °C (Predicted) | [2] |

| Density | 1.149 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | DMSO (Slightly), Methanol (Sparingly) | [2] |

| Storage | Room temperature or 2-8°C, Keep in dark place, Inert atmosphere | [3] |

| Purity | >95% | |

| Synonyms | 2-Chloro-5-(ethylaminomethyl)pyridine, --INVALID-LINK--amine | [4] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.33 | d | 2.29 | 1H | H-2 (Pyridine) |

| 7.67 | dd | 2.29, 8.03 | 1H | H-4 (Pyridine) |

| 7.29 | d | 8.03 | 1H | H-5 (Pyridine) |

| 3.79 | s | - | 2H | -CH₂- (benzyl) |

| 2.68 | q | 7.15 | 2H | -CH₂- (ethyl) |

| 1.11 | t | 7.15 | 3H | -CH₃ (ethyl) |

| Solvent: CDCl₃, Spectrometer Frequency: 500 MHz |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 149.6 | C-6 (Pyridine) |

| 149.0 | C-2 (Pyridine) |

| 138.5 | C-4 (Pyridine) |

| 134.7 | C-3 (Pyridine) |

| 123.7 | C-5 (Pyridine) |

| 50.0 | -CH₂- (benzyl) |

| 43.4 | -CH₂- (ethyl) |

| 14.9 | -CH₃ (ethyl) |

| Solvent: CDCl₃, Spectrometer Frequency: 125 MHz |

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3418 | - | N-H stretch |

| 3087 | - | Aromatic C-H stretch |

| 2968 | - | Aliphatic C-H stretch |

| 1458 | - | C=C and C=N ring stretching |

| 1104 | - | C-N stretch |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (DART) has been reported for this compound.

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 171.0689 | 171.0682 |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from 2-chloro-5-(chloromethyl)pyridine.

Materials:

-

2-chloro-5-(chloromethyl)pyridine

-

Ethanamine (70 wt% in water)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

-

Water (H₂O)

-

Ice bath

Procedure:

-

A solution of 2-chloro-5-(chloromethyl)pyridine (6.0 mmol) in acetonitrile (1.5 mL) is prepared.

-

In a separate flask, a solution of ethanamine (60 mmol) in acetonitrile (3.0 mL) is prepared and cooled to 0°C in an ice bath.

-

The 2-chloro-5-(chloromethyl)pyridine solution is added slowly to the ethanamine solution over 25 minutes at 0°C.

-

The resulting mixture is stirred for 4 hours at 0°C.

-

Water (10 mL) is added to the reaction mixture.

-

The product is extracted with dichloromethane.

-

The organic layer is dried with sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude this compound.

Yield: Approximately 98%. The crude product is often used in the next synthetic step without further purification.

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

This compound is a crucial precursor in the synthesis of neonicotinoid insecticides, such as Nitenpyram. Neonicotinoids are potent agonists of the insect nicotinic acetylcholine receptors (nAChRs). While direct studies on the biological activity of the title compound are limited, its structural similarity to the active end-products suggests its potential to interact with nAChRs.

The binding of neonicotinoids to nAChRs leads to the opening of the ion channel, causing an influx of Na⁺ and Ca²⁺ ions. This results in the depolarization of the postsynaptic membrane, leading to uncontrolled nerve firing, paralysis, and ultimately, the death of the insect.

Caption: Simplified nAChR signaling pathway activated by neonicotinoids.

Applications in Research and Development

The primary application of this compound is as a building block in the synthesis of agrochemicals.[3] Its structural motif is of significant interest in the development of new insecticides with improved efficacy and selectivity. Researchers can utilize this compound to generate novel derivatives and study their structure-activity relationships at the nAChR.

Experimental Workflow for nAChR Binding Assay

A common method to evaluate the interaction of compounds with nAChRs is a competitive radioligand binding assay. This workflow outlines the general steps for such an experiment.

Caption: General workflow for a competitive nAChR radioligand binding assay.

Conclusion

This compound is a compound of significant interest due to its role as a key intermediate in the synthesis of neonicotinoid insecticides. Its well-defined synthesis and the biological activity of its derivatives make it a valuable tool for researchers in agrochemistry and neuropharmacology. This guide has provided a consolidated resource of its chemical properties, spectroscopic data, and relevant experimental protocols to facilitate further research and development in these fields.

References

An In-depth Technical Guide to the Molecular Structure of N-((6-Chloropyridin-3-yl)methyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-((6-Chloropyridin-3-yl)methyl)ethanamine is a key chemical intermediate, primarily utilized in the synthesis of neonicotinoid insecticides.[1][2] Its molecular architecture, characterized by a chloropyridinylmethyl moiety linked to an ethylamine group, makes it a versatile building block in agrochemical and pharmaceutical research. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed synthetic methodologies. Due to its status as a synthetic intermediate, publicly available, experimentally determined spectroscopic and crystallographic data are limited. Therefore, this guide also presents predicted spectroscopic data based on established principles and analysis of structurally related compounds.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₈H₁₁ClN₂, is also known by its synonyms, including 2-Chloro-5-(ethylaminomethyl)pyridine and --INVALID-LINK--amine.[3][4] The molecule consists of a pyridine ring chlorinated at the 6-position, with an ethylaminomethyl group attached at the 3-position.

General Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁ClN₂ | [3] |

| Molecular Weight | 170.64 g/mol | [3] |

| CAS Number | 120739-77-7 | [3] |

| Appearance | White powder (predicted) | [5] |

| Storage Temperature | 2-8°C | [5] |

Table 1: Physicochemical Properties of this compound.

Structural Representation

The two-dimensional chemical structure of this compound is depicted below.

References

- 1. N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine | C14H15Cl2N3 | CID 139627046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. clearsynth.com [clearsynth.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound, CasNo.120739-77-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

An In-depth Technical Guide to N-((6-Chloropyridin-3-yl)methyl)ethanamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-((6-Chloropyridin-3-yl)methyl)ethanamine is a chemical compound of significant interest within the agrochemical industry. It serves as a crucial intermediate in the synthesis of neonicotinoid insecticides.[1] The structural backbone of this compound, featuring a chloropyridinyl methyl group, is a key pharmacophore that imparts potent insecticidal activity to the final products. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological significance, with a focus on its role in the development of modern crop protection agents.

Chemical and Physical Properties

This compound is a secondary amine characterized by a pyridine ring substituted with a chlorine atom and an ethylaminomethyl group. Its chemical identity and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 2-Chloro-5-(ethylaminomethyl)pyridine | [2][3] |

| CAS Number | 120739-77-7 | [2][4] |

| Molecular Formula | C₈H₁₁ClN₂ | [1][4] |

| Molecular Weight | 170.64 g/mol | [1][3] |

| Appearance | White powder | [4] |

| Purity | Typically ≥95% | [1][4] |

| Storage | Store at 2-8°C | [4] |

Synthesis of this compound

The synthesis of this compound is a critical step in the production of certain neonicotinoid insecticides. A common synthetic route involves the reductive amination of 6-chloro-3-pyridinecarboxaldehyde with ethylamine or the nucleophilic substitution of 2-chloro-5-(chloromethyl)pyridine with ethylamine.

This protocol outlines a general procedure for the synthesis of this compound from 2-chloro-5-(chloromethyl)pyridine (CCMP), a common precursor in neonicotinoid synthesis.[5]

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in an appropriate solvent such as ethanol or acetonitrile.

-

Addition of Amine: To the solution, add an excess of ethylamine (e.g., 2.0-3.0 eq), which acts as both the nucleophile and a base to neutralize the HCl byproduct.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) to facilitate the reaction. Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ethylamine.

-

Purification: The crude product can be purified by column chromatography on silica gel or through an acid-base extraction to yield the pure this compound.

The workflow for this synthesis is illustrated in the diagram below.

Application in Agrochemical Synthesis

This compound is a key building block for the synthesis of neonicotinoid insecticides, particularly Nitenpyram.[3] Neonicotinoids are a class of neuro-active insecticides modeled after nicotine. They exhibit high selectivity for insects over mammals, making them valuable for crop protection.[5][6]

The synthesis of these insecticides typically involves the reaction of the amine intermediate with another reagent to complete the pharmacophore necessary for biological activity. For instance, the synthesis of Nitenpyram involves the reaction of this compound with (E)-N-(cyanomethyl)ethanimidothioic acid methyl ester.

Mechanism of Action: Neonicotinoid Signaling Pathway

Neonicotinoids, the final products derived from this intermediate, act as agonists of the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects.[6]

-

Binding to nAChR: The neonicotinoid molecule binds to the nAChR on the postsynaptic membrane of a neuron. This binding is more potent and persistent in insect nAChRs compared to mammalian receptors, which is the basis for their selective toxicity.[5]

-

Channel Opening: This binding event mimics the action of the natural neurotransmitter, acetylcholine, causing the ion channel of the receptor to open.

-

Ion Influx: The opening of the channel leads to an influx of sodium and calcium ions into the neuron.

-

Depolarization and Nerve Excitation: The influx of positive ions causes continuous stimulation and depolarization of the postsynaptic membrane, leading to hyperexcitation of the nerve.

-

Paralysis and Death: The persistent activation of nAChRs results in the paralysis and eventual death of the insect.[5]

The signaling pathway is depicted in the diagram below.

Conclusion

This compound is a fundamentally important intermediate in the agrochemical industry. Its synthesis and subsequent derivatization have led to the development of highly effective neonicotinoid insecticides. Understanding the chemistry, synthesis, and biological context of this molecule is crucial for researchers and professionals involved in the design and development of new and improved crop protection solutions. The continued study of such intermediates and their associated signaling pathways will be vital for addressing the ongoing challenges of pest management in agriculture.

References

An In-depth Technical Guide to the Synthesis of N-((6-Chloropyridin-3-yl)methyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of prevalent synthetic routes for N-((6-chloropyridin-3-yl)methyl)ethanamine, a key intermediate in the manufacturing of neonicotinoid insecticides and other fine chemicals. This document details three distinct and validated synthetic methodologies, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers and chemical development professionals in their work.

Physicochemical Properties

| Property | Value |

| CAS Number | 120739-77-7 |

| Molecular Formula | C₈H₁₁ClN₂ |

| Molecular Weight | 170.64 g/mol [1] |

| Appearance | White powder |

| Boiling Point | 254°C |

| Density | 1.117 g/cm³ |

| Storage | Store at 2-8°C |

Synthetic Methodologies

Three primary methods for the synthesis of this compound are outlined below, each with distinct advantages regarding starting material availability, reaction conditions, and scalability.

Method 1: Direct Alkylation of Ethylamine

This method involves the direct N-alkylation of ethylamine with 2-chloro-5-(chloromethyl)pyridine. It is a straightforward approach, relying on the nucleophilic substitution of the benzylic chloride.

Experimental Protocol

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve ethylamine (2.0 equivalents) in acetonitrile (10 volumes).

-

Reagent Addition: Cool the ethylamine solution to 0-5°C using an ice bath. To this, add a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 equivalent) in acetonitrile (2 volumes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the formed hydrochloride salt. Extract the aqueous layer with dichloromethane (3 x 10 volumes).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 80-90% | Estimated based on similar reactions |

| Purity | >95% (post-chromatography) | Estimated based on similar reactions |

Reaction Workflow

Direct Alkylation Workflow

Method 2: Reductive Amination

This one-pot, two-step method involves the formation of an intermediate imine from 6-chloropyridine-3-carboxaldehyde and ethylamine, followed by in-situ reduction with a mild reducing agent like sodium borohydride.

Experimental Protocol

-

Imine Formation: To a solution of 6-chloropyridine-3-carboxaldehyde (1.0 equivalent) in methanol (10 volumes), add ethylamine (1.2 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

-

Reaction: After the addition of NaBH₄ is complete, remove the ice bath and continue stirring at room temperature for an additional 3-4 hours. Monitor the reaction by TLC or GC.

-

Work-up and Isolation: Quench the reaction by the slow addition of water (5 volumes). Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by column chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 70-85% | [2] |

| Purity | >95% (post-chromatography) | Estimated based on general procedures |

Reaction Workflow

Reductive Amination Workflow

Method 3: Catalytic Hydrogenation

This method utilizes the catalytic hydrogenation of 2-chloro-5-(trichloromethyl)pyridine in the presence of ethylamine. This is a reductive amination where the trichloromethyl group is reduced to a methyl group which is then aminated.

Experimental Protocol

-

Reaction Setup: In a high-pressure autoclave equipped with a magnetic stirrer, charge 2-chloro-5-(trichloromethyl)pyridine (1.0 equivalent), a 70% aqueous solution of ethylamine (5.0 equivalents), and Raney Nickel (10% by weight of the starting material).[3]

-

Hydrogenation: Seal the autoclave and introduce hydrogen gas to a pressure of 10 Kg/cm². Heat the mixture to an internal temperature of 45°C.[3]

-

Reaction: Maintain the hydrogen pressure and temperature until the absorption of hydrogen ceases (typically 1.5-2 hours).[3]

-

Work-up and Isolation: Cool the autoclave to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

-

Purification: To the filtrate, add toluene and perform a phase separation. Concentrate the toluene layer to obtain the crude product. The yield can be determined by GC analysis. Further purification can be achieved by distillation under reduced pressure.[3]

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 77-78% | [3] |

| Purity | Determined by GC analysis | [3] |

Reaction Workflow

Catalytic Hydrogenation Workflow

References

N-((6-Chloropyridin-3-yl)methyl)ethanamine mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action: N-((6-Chloropyridin-3-yl)methyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal chemical intermediate in the synthesis of neonicotinoid insecticides, most notably Nitenpyram.[1] Its biological activity is intrinsically linked to its role as a precursor to these potent neurotoxins. The core mechanism of action for this class of compounds is their agonistic activity at nicotinic acetylcholine receptors (nAChRs), which are critical components of the insect central nervous system.[1][2] This guide delineates the mechanism of action, associated signaling pathways, relevant pharmacological data for its derivatives, and detailed experimental protocols for its synthesis and evaluation.

Core Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors

The primary molecular target of this compound-derived insecticides is the nicotinic acetylcholine receptor (nAChR), a type of ligand-gated ion channel.[3]

-

nAChR Structure and Function: nAChRs are pentameric protein complexes that form a central ion channel through the cell membrane. In insects, these receptors are abundant in the central nervous system.[2] When the endogenous neurotransmitter acetylcholine binds to nAChRs, the channel opens, allowing an influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the neuron and the propagation of a nerve impulse.[4]

-

Agonistic Action: this compound and its subsequent products like nitenpyram act as agonists at the nAChR.[1] They mimic the action of acetylcholine, binding to the receptor and locking it in an open conformation. Unlike acetylcholine, which is rapidly broken down by acetylcholinesterase to terminate the signal, neonicotinoids are not readily metabolized, leading to persistent receptor activation.

-

Consequences in Insects: This sustained activation of nAChRs results in a constant and uncontrolled firing of neurons. The initial symptoms in affected insects include hyperactivity and tremors, which progress to paralysis and eventual death due to the failure of the central nervous system.[1]

-

Selective Toxicity: A key advantage of neonicotinoids is their selective toxicity towards insects over mammals.[3] This selectivity arises from structural differences between insect and mammalian nAChR subtypes. Neonicotinoids bind with much higher affinity to insect nAChRs than to their mammalian counterparts.[5]

Signaling Pathways Activated by nAChR Agonists

Activation of nAChRs by an agonist like a neonicotinoid derivative initiates a cascade of intracellular events, primarily driven by the influx of Ca²⁺. This can trigger multiple downstream signaling pathways that influence neuronal survival and function.[6]

Quantitative Pharmacological Data

Specific binding affinity data (Kᵢ or IC₅₀ values) for this compound itself are not extensively reported in publicly available literature, as it is primarily regarded as a synthesis intermediate. However, the pharmacological profile of its direct derivative, Nitenpyram, provides a strong indication of the expected activity at various nAChR subtypes.

| Compound | Receptor Subtype | Assay Type | Value | Species | Reference |

| Nitenpyram | α3β4 nAChR | Binding Assay (IC₅₀) | Low to Moderate Potency | Mammalian | [5] |

| Purported α4β2 nAChR | Binding Assay (IC₅₀) | Low to Moderate Potency | Mammalian | [5] | |

| α1 nAChR | Binding Assay (IC₅₀) | Inactive | Mammalian | [5] | |

| α7 nAChR | Binding Assay (IC₅₀) | Inactive | Mammalian | [5] | |

| Imidacloprid | α1/α2/β1/β2 nAChR | Radioligand Binding (Kᵢ) | 43 nM | Insect (Aphid) | [7] |

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible synthesis route for the title compound, adapted from procedures for the synthesis of Nitenpyram.[1][8]

Methodology:

-

Reaction Setup: In a reaction vessel, prepare a solution of ethylamine (e.g., 70 wt% in water, 10 equivalents) in acetonitrile.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Starting Material: Slowly add a solution of 2-chloro-5-(chloromethyl)pyridine (1 equivalent) in acetonitrile to the cooled ethylamine solution over a period of 25-30 minutes, maintaining the temperature at 0°C.

-

Reaction: Stir the resulting mixture vigorously at 0°C for 4 hours.

-

Work-up: Quench the reaction by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, this compound. Further purification can be achieved via column chromatography if necessary.

Radioligand Binding Assay for nAChR Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for a specific nAChR subtype. It is a standard method used to characterize compounds acting on these receptors.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the nAChR subtype of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in the final assay buffer. Determine the protein concentration.

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]Epibatidine, at a concentration near its Kₑ), and assay buffer.

-

Non-specific Binding: Add receptor membranes, radioligand, and a high concentration of a known nAChR ligand (e.g., nicotine) to saturate the specific binding sites.

-

Competition: Add receptor membranes, radioligand, and varying concentrations of the test compound (this compound).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: After drying the filter mat, add a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Electrophysiological Analysis using Two-Electrode Voltage Clamp (TEVC)

TEVC on Xenopus laevis oocytes expressing specific nAChR subtypes is a gold-standard method for functionally characterizing the effects of compounds on ligand-gated ion channels.

Methodology:

-

Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog. Prepare and inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., insect α and β subunits). Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.

-

Recording Setup: Place a single oocyte in a recording chamber continuously perfused with a recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Compound Application: Clamp the oocyte membrane at a holding potential (e.g., -70 mV). Apply acetylcholine or another known agonist to elicit a baseline current response.

-

Data Acquisition: After establishing a stable baseline, co-apply the test compound (this compound) with the agonist or apply it alone to test for direct agonistic effects. Record the changes in inward current.

-

Data Analysis: Construct dose-response curves by plotting the current amplitude against the concentration of the test compound to determine its EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Conclusion

This compound is a critical building block for a class of highly effective insecticides. Its mechanism of action is defined by its structural contribution to the final neonicotinoid products, which function as potent agonists of insect nicotinic acetylcholine receptors. By irreversibly activating these ion channels, they induce a state of neuronal hyperexcitation that is fatal to the insect. The selectivity of these compounds for insect over mammalian receptors underscores their utility in pest control. The experimental protocols provided herein offer a framework for the synthesis and detailed pharmacological characterization of this and related compounds, facilitating further research and development in the field of agrochemicals and neuropharmacology.

References

- 1. Nitenpyram - Wikipedia [en.wikipedia.org]

- 2. Structure and diversity of insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academicjournals.org [academicjournals.org]

- 4. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 5. Minor structural changes in nicotinoid insecticides confer differential subtype selectivity for mammalian nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102816112B - Method for preparing pesticide nitenpyram - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biological Activity of N-((6-Chloropyridin-3-yl)methyl)ethanamine (Nitenpyram)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-((6-Chloropyridin-3-yl)methyl)ethanamine, commonly known as nitenpyram, is a neonicotinoid insecticide with significant activity against a wide range of sucking insects.[1][2] This technical guide provides a comprehensive overview of the biological activity of nitenpyram, with a focus on its mechanism of action, quantitative efficacy, and toxicological profile. Detailed experimental protocols for key bioassays are provided, and the underlying signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its entomological and pharmacological characteristics. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the fields of insecticide development, pest management, and veterinary medicine.

Introduction

Nitenpyram is a systemic insecticide that acts as a potent agonist of the insect nicotinic acetylcholine receptor (nAChR).[1][3] Its chemical structure, featuring a chloropyridinylmethyl group, is characteristic of the neonicotinoid class. It is widely used in agriculture to control pests such as aphids, whiteflies, and thrips on various crops and in veterinary medicine for the rapid elimination of flea infestations on cats and dogs.[1][2] The high selectivity of nitenpyram for insect nAChRs over their mammalian counterparts contributes to its favorable safety profile for non-target organisms.[1]

Mechanism of Action

Nitenpyram's primary mode of action is the disruption of neurotransmission in the insect central nervous system.[1] It acts as an agonist at postsynaptic nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for synaptic transmission.

Upon binding to the nAChR, nitenpyram mimics the action of the endogenous neurotransmitter, acetylcholine (ACh). However, unlike ACh, which is rapidly degraded by acetylcholinesterase (AChE), nitenpyram is not, leading to a persistent opening of the ion channel. This results in an uncontrolled influx of cations (primarily Na⁺ and Ca²⁺), causing continuous nerve stimulation, depolarization of the postsynaptic membrane, paralysis, and ultimately, the death of the insect.[1]

The selectivity of nitenpyram arises from its higher binding affinity for insect nAChRs compared to mammalian nAChRs. This difference in affinity is attributed to structural variations in the receptor subtypes between insects and mammals.[1]

Quantitative Biological Activity Data

The biological activity of nitenpyram has been quantified against a variety of target and non-target organisms. The following tables summarize key efficacy and toxicology data.

Table 1: Insecticidal Efficacy of Nitenpyram against Target Pests

| Target Pest | Bioassay Type | Metric | Value | Reference |

| Cat Fleas (Ctenocephalides felis) | In vivo (on cats) | % Kill (6 hours) | 95.2% | [1][4] |

| Dog Fleas (Ctenocephalides canis) | In vivo (on dogs) | % Kill (6 hours) | 96.7% | [1][4] |

| Cotton Aphid (Aphis gossypii) | Leaf Disc Bioassay | LC50 | 28.62 mg/L | [5] |

| Green Peach Aphid (Myzus persicae) | Radioligand Binding | IC50 (nAChR) | > Acetamiprid | [3] |

| Whiteflies (Bemisia tabaci) | Leaf-dip Bioassay | - | Effective Control | [6] |

| Thrips | Leaf Disc Bioassay | - | Effective Control | [7] |

Table 2: Toxicological Profile of Nitenpyram against Non-Target Organisms

| Organism | Exposure Route | Metric | Value | Reference |

| Rat (Rattus norvegicus) | Oral | LD50 (male) | 1680 mg/kg | [8] |

| Rat (Rattus norvegicus) | Oral | LD50 (female) | 1575 mg/kg | [8] |

| Rat (Rattus norvegicus) | Dermal | LD50 | >2000 mg/kg | [8] |

| Earthworm (Eisenia fetida) | Soil | LC50 (14 days) | 4.34 mg/kg | [1][9] |

| Honeybee (Apis mellifera) | Seed Treatment | - | Lower risk than thiamethoxam | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of nitenpyram.

Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of nitenpyram for insect nAChRs using a radiolabeled ligand such as [³H]-imidacloprid.

Materials:

-

Insect tissue (e.g., heads of target insects)

-

Homogenization buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Radioligand (e.g., [³H]-imidacloprid)

-

Nitenpyram stock solution (in DMSO)

-

Unlabeled competitor for non-specific binding (e.g., high concentration of imidacloprid)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Methodology:

-

Membrane Preparation:

-

Homogenize insect tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with homogenization buffer and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of the radioligand.

-

Add increasing concentrations of unlabeled nitenpyram for the competition curve.

-

For determining non-specific binding, add a high concentration of an unlabeled competitor.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the mixture to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the nitenpyram concentration to determine the IC50 value.

-

Insect Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol outlines the procedure for recording the electrophysiological response of insect neurons to nitenpyram application.

Materials:

-

Isolated insect neurons (e.g., from the central nervous system of the target insect)

-

External recording solution (e.g., saline solution mimicking insect hemolymph)

-

Internal pipette solution (containing ions to mimic the intracellular environment)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Microscope

-

Nitenpyram solution

Methodology:

-

Neuron Preparation:

-

Dissect the central nervous system of the insect in cold external solution.

-

Mechanically or enzymatically dissociate neurons.

-

Plate the neurons on a coverslip in a recording chamber.

-

-

Patch-Clamp Recording:

-

Pull a glass micropipette to a fine tip and fill it with the internal solution.

-

Under the microscope, use the micromanipulator to approach a neuron with the micropipette.

-

Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.

-

Record the baseline electrical activity of the neuron.

-

-

Nitenpyram Application:

-

Perfuse the recording chamber with the external solution containing a known concentration of nitenpyram.

-

Record the changes in membrane potential or current in response to nitenpyram application.

-

-

Data Analysis:

-

Analyze the recorded traces to determine the effect of nitenpyram on neuronal firing, membrane potential, and ion channel currents.

-

Insecticidal Efficacy Bioassay: Leaf-Dip Method for Aphids

This protocol is used to determine the lethal concentration (LC50) of nitenpyram against aphids.

Materials:

-

Host plant leaves

-

Colony of aphids of a uniform age

-

Nitenpyram solutions of varying concentrations

-

Control solution (e.g., water with a surfactant)

-

Petri dishes with moist filter paper

-

Fine paintbrush

Methodology:

-

Preparation:

-

Prepare a series of nitenpyram dilutions.

-

Excise host plant leaves and dip them into the respective insecticide solutions for a set time (e.g., 10-15 seconds).

-

Allow the leaves to air dry.

-

-

Infestation:

-

Place the treated leaves in petri dishes.

-

Using a fine paintbrush, transfer a known number of aphids (e.g., 20-30) onto each leaf.

-

-

Incubation and Assessment:

-

Incubate the petri dishes at a controlled temperature and photoperiod.

-

Assess aphid mortality at specified time intervals (e.g., 24, 48, and 72 hours). Aphids that are unable to move when prodded with a fine brush are considered dead.

-

-

Data Analysis:

-

Correct the mortality data for control mortality using Abbott's formula.

-

Perform probit analysis on the concentration-mortality data to calculate the LC50 value and its 95% confidence intervals.

-

Signaling Pathways and Workflows

Signaling Pathway of Nitenpyram Action

The following diagram illustrates the mechanism of action of nitenpyram at the insect nicotinic acetylcholine receptor.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the workflow for a typical radioligand binding assay to determine the binding affinity of nitenpyram.

Experimental Workflow: Insecticidal Efficacy Bioassay

The following diagram illustrates the general workflow for conducting an insecticidal efficacy bioassay.

Conclusion

This compound (nitenpyram) is a highly effective neonicotinoid insecticide with a well-defined mechanism of action targeting the insect nicotinic acetylcholine receptor. Its high affinity for insect nAChRs and rapid action make it a valuable tool for the control of a wide range of sucking insect pests in both agricultural and veterinary settings. The quantitative data on its efficacy and toxicology, combined with the detailed experimental protocols provided in this guide, offer a solid foundation for further research and development in the field of pest management. Understanding the intricacies of its biological activity is paramount for its responsible and effective use, ensuring continued efficacy while minimizing potential impacts on non-target organisms and the environment.

References

- 1. benchchem.com [benchchem.com]

- 2. Minor structural changes in nicotinoid insecticides confer differential subtype selectivity for mammalian nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of nicotinic acetylcholine receptors from the insects Aphis craccivora, Myzus persicae, and Locusta migratoria by radioligand binding assays: relation to thiamethoxam action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. State of the art on insect nicotinic acetylcholine receptor function in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determining Field Insecticide Efficacy on Whiteflies with Maximum Dose Bioassays | MDPI [mdpi.com]

- 7. login.medscape.com [login.medscape.com]

- 8. journal.nzpps.org [journal.nzpps.org]

- 9. benchchem.com [benchchem.com]

- 10. profiles.wustl.edu [profiles.wustl.edu]

An In-depth Technical Guide to N-((6-Chloropyridin-3-yl)methyl)ethanamine Derivatives and Analogs: Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-((6-chloropyridin-3-yl)methyl)ethanamine scaffold is a cornerstone in the development of a significant class of biologically active molecules, most notably the neonicotinoid insecticides. This technical guide provides a comprehensive overview of the synthesis, biological activity, and key experimental methodologies related to this chemical core and its derivatives. A central focus is placed on their interaction with nicotinic acetylcholine receptors (nAChRs), the primary target responsible for their insecticidal efficacy. This document aims to serve as a detailed resource for researchers and professionals involved in the discovery and development of novel agrochemicals and therapeutic agents.

Introduction

The 6-chloro-3-pyridinylmethyl moiety is a critical pharmacophore responsible for the potent and selective activity of several commercially successful insecticides, including Nitenpyram and Acetamiprid. This compound itself is a key intermediate in the synthesis of these compounds. The core structure's interaction with insect nicotinic acetylcholine receptors (nAChRs) leads to the disruption of neurotransmission, resulting in paralysis and death of the target pest. The high affinity and selectivity of these compounds for insect nAChRs over their mammalian counterparts is a key aspect of their utility in agriculture.[1] This guide will delve into the synthetic pathways to access these derivatives, explore their structure-activity relationships, and provide detailed protocols for their biological evaluation.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs typically commences from readily available pyridine derivatives. A common strategy involves the reaction of 2-chloro-5-(chloromethyl)pyridine with ethylamine or other suitable primary or secondary amines.

A general synthetic workflow is depicted below:

References

An In-depth Technical Guide to N-((6-Chloropyridin-3-yl)methyl)ethanamine: Synthesis, Properties, and Role as a Neonicotinoid Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-((6-Chloropyridin-3-yl)methyl)ethanamine is a crucial chemical intermediate, primarily recognized for its role in the synthesis of neonicotinoid insecticides, a class of pesticides highly effective against a wide range of sucking insects. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, physicochemical properties, and its pivotal position as a precursor to commercially significant insecticides like Nitenpyram. Detailed experimental protocols, quantitative data, and a visualization of the relevant biological pathway are presented to serve as a valuable resource for researchers in agrochemical and pharmaceutical development.

Introduction

This compound, also known as N-ethyl-2-chloro-5-pyridylmethylamine, is a substituted pyridine derivative. Its molecular structure, featuring a chloropyridinylmethyl group linked to an ethylamine, makes it an ideal building block for the synthesis of various bioactive molecules. While the compound itself is not typically the final active ingredient, its importance lies in its function as a key intermediate in the manufacturing of neonicotinoid insecticides. Neonicotinoids act as agonists at the insect nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system, paralysis, and eventual death of the target pest.[1] This document aims to consolidate the scientific knowledge on this compound to facilitate further research and development in related fields.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 120739-77-7 | [2][3][4] |

| Molecular Formula | C₈H₁₁ClN₂ | [2][4][5] |

| Molecular Weight | 170.64 g/mol | [4][5] |

| Appearance | White powder | [2] |

| Purity | >95% (typical) | [2] |

| Storage | 2-8°C | [2] |

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of 2-chloro-5-chloromethylpyridine with ethylamine. This reaction is a nucleophilic substitution where the amino group of ethylamine displaces the chlorine atom on the methyl group of 2-chloro-5-chloromethylpyridine.

General Reaction Scheme

Caption: General synthesis of this compound.

Experimental Protocols

Two detailed experimental protocols are provided below. The first is a laboratory-scale synthesis adapted from a procedure for a similar compound, and the second is from a patent describing an industrial-scale process.

Protocol 1: Laboratory-Scale Synthesis (Adapted from the synthesis of 2-chloro-5-(methylaminomethyl)pyridine)[6]

This protocol is adapted for the synthesis of the title compound by substituting methylamine with ethylamine.

-

Materials:

-

2-chloro-5-(chloromethyl)pyridine

-

Aqueous ethylamine solution (e.g., 70%)

-

Acetonitrile

-

Sodium bicarbonate

-

Sodium chloride

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., dichloromethane-methanol mixture)

-

-

Procedure:

-

In a reaction flask, a mixture of aqueous ethylamine solution and acetonitrile is prepared.

-

A solution of 2-chloro-5-(chloromethyl)pyridine in acetonitrile is added dropwise to the ethylamine mixture at room temperature over a period of 1 hour.

-

The reaction mixture is stirred for an additional 90 minutes at room temperature.

-

The reaction mixture is then concentrated under reduced pressure to remove the solvent.

-

The residue is diluted with water and neutralized with sodium bicarbonate.

-

The aqueous solution is saturated with sodium chloride and extracted with dichloromethane (2 x 200 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane:methanol, 4:1) to yield this compound as a liquid.

-

Protocol 2: Industrial-Scale Synthesis via Catalytic Hydrogenation (from Patent EP0609811A1)[7]

This process describes a one-step synthesis from 2-chloro-5-trichloromethylpyridine.

-

Materials:

-

2-chloro-5-trichloromethylpyridine

-

Raney nickel catalyst

-

70% aqueous solution of ethylamine

-

Hydrogen gas

-

Toluene

-

-

Procedure:

-

A 120 cc autoclave equipped with a magnetic stirrer is charged with 2-chloro-5-trichloromethylpyridine (11.5 g), Raney nickel (1.15 g), and a 70% aqueous solution of ethylamine (32.2 g).

-

Hydrogen gas is introduced into the autoclave to a pressure of 10 Kg/cm².

-

The internal temperature is raised to 45°C.

-

The reaction is maintained at this temperature while supplying hydrogen gas at a pressure of 7 to 13 Kg/cm².

-

After the reaction is complete, the autoclave is cooled, and the catalyst is filtered off.

-

The filtrate is extracted with toluene.

-

The toluene layer is concentrated to obtain a concentrate containing 2-chloro-5-ethylaminomethylpyridine.

-

Analysis by gas chromatography indicated a yield of 77%.

-

Biological Activity and Mechanism of Action

This compound is primarily an intermediate and is not itself a potent insecticide. Its significance lies in its use as a precursor for the synthesis of neonicotinoids, such as Nitenpyram. The biological activity of these end-products is well-established.

Role as a Neonicotinoid Precursor

This compound is a key building block in the multi-step synthesis of Nitenpyram. The synthesis involves further reactions to introduce the nitroethene group, which is crucial for the insecticidal activity of the final molecule.

Mechanism of Action of Neonicotinoids

Neonicotinoid insecticides act as agonists on the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][8] This mode of action is highly selective for insects over vertebrates, to which they are selectively more toxic.[8]

The binding of neonicotinoids to nAChRs leads to the following sequence of events:

-

Binding to nAChR: The neonicotinoid molecule binds to the nAChR on the postsynaptic membrane of a neuron.

-

Channel Opening: This binding mimics the action of the natural neurotransmitter, acetylcholine, causing the ion channel of the receptor to open.

-

Inflow of Ions: The open channel allows an influx of sodium and calcium ions into the neuron.

-

Continuous Stimulation: Unlike acetylcholine, which is rapidly broken down by acetylcholinesterase, neonicotinoids are not easily degraded, leading to continuous stimulation of the neuron.

-

Paralysis and Death: The constant firing of the nerve cells results in hyperexcitation, followed by paralysis and ultimately the death of the insect.

Caption: Mechanism of action of neonicotinoid insecticides at the insect synapse.

Conclusion

This compound is a fundamentally important intermediate in the synthesis of a key class of modern insecticides. While it does not possess significant intrinsic biological activity, its chemical structure is ideally suited for the elaboration into potent neonicotinoid insecticides. This guide has provided a consolidated overview of its synthesis, properties, and the mechanism of action of the final products derived from it. The detailed protocols and diagrams are intended to be a valuable resource for researchers in the fields of agrochemical synthesis and development, as well as for those investigating the broader applications of substituted pyridine compounds. Further research could focus on developing more efficient and greener synthetic routes to this important intermediate.

References

- 1. Neonicotinoid - Wikipedia [en.wikipedia.org]

- 2. This compound, CasNo.120739-77-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. clearsynth.com [clearsynth.com]

- 5. This compound [myskinrecipes.com]

- 6. prepchem.com [prepchem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Neonicotinoid | Definition, Pesticide, Insecticides, Bees, & Bans | Britannica [britannica.com]

An In-depth Technical Guide to the Safety and Handling of N-((6-Chloropyridin-3-yl)methyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-((6-Chloropyridin-3-yl)methyl)ethanamine is a crucial intermediate in the synthesis of various agrochemicals, particularly neonicotinoid insecticides.[1] Its molecular structure, featuring a chloropyridinylmethyl group, is a key component in the biological activity of these widely used pesticides.[1] This guide provides a comprehensive overview of the safety, handling, synthesis, and analytical methodologies related to this compound, intended to support researchers and professionals in its safe and effective use.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its safe handling and use in experimental settings. The following table summarizes the available data for this compound.

| Property | Value | Source(s) |

| CAS Number | 120739-77-7 | [2][3] |

| Molecular Formula | C₈H₁₁ClN₂ | [1][2] |

| Molecular Weight | 170.64 g/mol | [3][4] |

| Appearance | White powder | [2] |

| Purity | ≥95% | [1][2] |

| Storage Temperature | Room temperature or 2-8°C | [1][2] |

Safety and Handling

| Hazard Class | GHS Hazard Statement(s) (Inferred) | Precautionary Statement(s) (Inferred) |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or with fine powders.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of a similar compound, 5-(aminomethyl)-2-chloropyridine.[5]

Reaction:

Materials:

-

2-chloro-5-(chloromethyl)pyridine

-

Ethylamine (aqueous solution, e.g., 70%)

-

Acetonitrile

-

Sodium hydroxide solution (e.g., 30%)

-

Ethanol

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Methanol

Procedure:

-

In a stainless steel autoclave, combine 2-chloro-5-(chloromethyl)pyridine, an excess of aqueous ethylamine solution, and acetonitrile.

-

Stir the mixture at 80°C for 2 hours.

-

After cooling, dilute the reaction mixture with a sodium hydroxide solution and concentrate under reduced pressure.

-

To the residue, add ethanol and dry the solution with anhydrous magnesium sulfate.

-

Filter the mixture to remove any insoluble materials.

-

Concentrate the filtrate and purify the residue by column chromatography.

Purification by Column Chromatography

Procedure:

-

Prepare a silica gel slurry in a non-polar eluent (e.g., hexane/ethyl acetate mixture).

-

Pack a column with the slurry.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane). A common eluent system for similar compounds is dichloromethane-methanol (e.g., 4:1).[5]

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Analytical Methods

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of semi-volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

General Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-280°C.

-

Oven Program: Start at a lower temperature (e.g., 100°C), then ramp up to a higher temperature (e.g., 280°C) to ensure elution.

-

Ion Source Temperature: ~230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or dichloromethane).

-

Inject an appropriate volume into the GC.

4.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis and purification of neonicotinoid intermediates.

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) detector.

General Conditions:

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: DAD at a wavelength where the compound has significant absorbance (e.g., around 270 nm for the pyridine ring) or MS for higher sensitivity and specificity.

Sample Preparation:

-

Dissolve the sample in the mobile phase or a compatible solvent.

-

Filter the sample through a 0.45 µm filter before injection.

Biological Activity and Metabolism

Mechanism of Action (Inferred)

As an intermediate for neonicotinoid insecticides, the biological target of the final products containing the this compound moiety is the nicotinic acetylcholine receptor (nAChR) in insects.[1] The chloropyridinyl group is crucial for binding to the receptor. While the intermediate itself may have some affinity for nAChRs, it is the final insecticide molecule that is designed for potent and selective activity. The interaction with nAChRs leads to overstimulation of the insect's nervous system, paralysis, and death.

Predicted Metabolic Pathways

The metabolism of this compound in mammals is likely to follow pathways similar to those of other pyridinylmethylamines and neonicotinoid insecticides. The primary enzymes involved in the metabolism of such compounds are the cytochrome P450 (CYP) monooxygenases.

Potential metabolic reactions include:

-

N-dealkylation: Removal of the ethyl group from the amine.

-

Hydroxylation: Addition of a hydroxyl group to the pyridine ring or the alkyl chain.

-

Oxidation: Oxidation of the amine to form an N-oxide.

These phase I metabolic reactions increase the polarity of the molecule, facilitating its conjugation in phase II reactions (e.g., with glucuronic acid) and subsequent excretion from the body.

Conclusion

This compound is a valuable intermediate in the chemical industry, particularly for the synthesis of agrochemicals. While specific toxicological data is limited, a thorough understanding of its physicochemical properties and the safety precautions for related compounds allows for its safe handling in a research and development setting. The provided experimental protocols for synthesis, purification, and analysis offer a solid foundation for laboratory work with this compound. Further research into its specific biological activities and metabolic fate would be beneficial for a more complete understanding of its properties.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal Safety Data Sheet (SDS). Always consult the most up-to-date safety information from the supplier and your institution's safety office before handling any chemical.

References

Methodological & Application

Application Notes and Protocols: The Role of N-((6-Chloropyridin-3-yl)methyl)ethanamine and its Precursors in Neonicotinoid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-((6-Chloropyridin-3-yl)methyl)ethanamine is a key intermediate in the synthesis of several commercially significant neonicotinoid insecticides. This class of insecticides targets the central nervous system of insects, offering potent and selective control of a wide range of pests. These application notes provide detailed protocols and quantitative data for the synthesis of major neonicotinoids, including Acetamiprid and Nitenpyram, starting from the common precursor 2-chloro-5-chloromethylpyridine (CCMP). The document also outlines the mode of action of neonicotinoids through their interaction with nicotinic acetylcholine receptors (nAChRs).

Data Presentation

The following tables summarize quantitative data for the synthesis of key neonicotinoid insecticides.

| Neonicotinoid | Starting Materials | Key Intermediate | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Acetamiprid | 2-chloro-5-chloromethylpyridine, Methylamine, Ethyl N-cyanoethanimideate | N-((6-chloropyridin-3-yl)methyl)-N-methylamine | 65°C, 6-7 hours | 96.6 | 96.8 | [1] |

| Nitenpyram | 2-chloro-5-chloromethylpyridine, Ethylamine | This compound | 0°C, 4 hours (for intermediate) | 98 (for intermediate) | Not Specified | |

| Thiacloprid | 2-chloro-5-chloromethylpyridine, 2-cyanoimino-1,3-thiazolidine | Not Applicable | Not Specified | >92 | >97 | [2] |

Experimental Protocols

Protocol 1: Synthesis of this compound (Intermediate for Nitenpyram)

This protocol outlines the synthesis of the key intermediate, this compound, from 2-chloro-5-chloromethylpyridine and ethylamine.

Materials:

-

2-chloro-5-chloromethylpyridine

-

Ethylamine (70 wt% in water)

-

Acetonitrile (CH3CN)

-

Water (H2O)

-

Dichloromethane (CH2Cl2)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

In a reaction flask, prepare a solution of ethylamine (60 mmol) in acetonitrile (3.0 mL).

-

Cool the ethylamine solution to 0°C using an ice bath.

-

Slowly add a solution of 2-chloro-5-(chloromethyl)pyridine (6.0 mmol) in acetonitrile (1.5 mL) to the cooled ethylamine solution over 25 minutes.

-

Stir the resulting mixture at 0°C for 4 hours.

-

After 4 hours, add 10 mL of water to the reaction mixture.

-